Nvp-qav-680
Overview
Description
Nvp-qav-680, also known as QAV-680, is a potent and selective antagonist of the CRTh2 receptor . It has been used in trials studying the treatment of Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis . It has low nM functional potency for inhibition of CRTh2 driven human eosinophil and Th2 lymphocyte activation in vitro .
Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O4S . The exact mass is 358.10 and the molecular weight is 358.412 . The InChI Key is YOPFAMROKXHVCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The chemical formula of this compound is C18H18N2O4S . The exact mass is 358.10 and the molecular weight is 358.412 . The elemental analysis shows that it contains 60.32% Carbon, 5.06% Hydrogen, 7.82% Nitrogen, 17.86% Oxygen, and 8.95% Sulfur .Mechanism of Action
Target of Action
Nvp-qav-680, also known as QAV-680, is a potent and selective antagonist of the CRTh2 receptor . The CRTh2 receptor is a G-protein-coupled receptor that is involved in the recruitment and activation of certain white blood cells, including eosinophils and Th2 lymphocytes .
Mode of Action
This compound interacts with the CRTh2 receptor, inhibiting its function . This inhibition is achieved by the compound binding to the receptor, preventing it from interacting with its natural ligand, prostaglandin D2 . This results in a decrease in the activation and recruitment of eosinophils and Th2 lymphocytes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin D2-CRTh2 pathway . By inhibiting the CRTh2 receptor, this compound disrupts this pathway, leading to a reduction in the inflammatory response typically mediated by eosinophils and Th2 lymphocytes .
Pharmacokinetics
It is known that the compound exhibits good oral bioavailability in rats
Result of Action
The inhibition of the CRTh2 receptor by this compound leads to a reduction in the activation and recruitment of eosinophils and Th2 lymphocytes . This can result in a decrease in the inflammatory response, which is beneficial in the treatment of conditions such as asthma and allergic rhinitis .
properties
IUPAC Name |
2-[2-methyl-1-[(4-methylsulfonylphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-16(10-17(21)22)15-4-3-9-19-18(15)20(12)11-13-5-7-14(8-6-13)25(2,23)24/h3-9H,10-11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFAMROKXHVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872365-16-7 | |
Record name | NVP-QAV-680 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QAV-680 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QAV-680 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E3D72URPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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